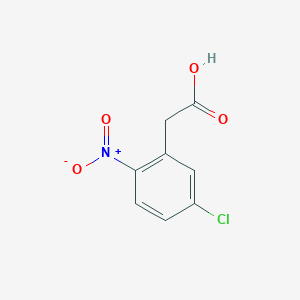
トリフルオロ酢酸ロジウム(II) 二量体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rhodium(II) trifluoroacetate dimer, with the chemical formula Rh2(O2CCF3)4, is a green solid compound used primarily as a catalyst in organic synthesis. It is known for its unique structure, often referred to as the “Chinese lantern” structure, which accommodates a Rh-Rh bond. This bond is responsible for the compound’s diamagnetic properties .
科学的研究の応用
Rhodium(II) trifluoroacetate dimer has a wide range of applications in scientific research, including:
作用機序
Target of Action
Rhodium(II) trifluoroacetate dimer primarily targets a variety of classical Lewis bases . The compound forms adducts, often with a 2:1 stoichiometry, with these Lewis bases .
Mode of Action
The Rhodium(II) trifluoroacetate dimer binds to the Lewis bases at the “axial” positions on each of the two Rhodium(II) centers . This interaction is even stronger than that of Rhodium(II) acetate, allowing it to form adducts with even very weak bases .
Biochemical Pathways
Rhodium(II) trifluoroacetate dimer is used as a catalyst in the synthesis of some organic compounds . It is particularly used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds and the preparation of building blocks for one-, two-, and three-dimensional molecular solids .
Pharmacokinetics
It is known that the compound is a green volatile solid .
Result of Action
The result of the action of Rhodium(II) trifluoroacetate dimer is the formation of adducts with Lewis bases . This can lead to the synthesis of various organic compounds .
Action Environment
The action of Rhodium(II) trifluoroacetate dimer can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
生化学分析
Biochemical Properties
Rhodium(II) trifluoroacetate dimer forms adducts, often with 2:1 stoichiometry, with a variety of Lewis bases . The bases bind at the “axial” positions on each of the two Rh(II) center .
Molecular Mechanism
Rhodium(II) trifluoroacetate dimer binds even very weak bases, more so than does rhodium(II) acetate . It even forms adducts with hexamethylbenzene and with S8 . Rhodium(II) trifluoroacetate dimer catalyzes cyclopropanation of alkenes by diazo compounds .
準備方法
Rhodium(II) trifluoroacetate dimer is typically synthesized by dissolving rhodium(II) acetate in hot trifluoroacetic acid. The reaction can be represented as follows :
[ \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 4 \text{HO}_2\text{CCF}_3 \rightarrow \text{Rh}_2(\text{O}_2\text{CCF}_3)_4 + 4 \text{HO}_2\text{CCH}_3 ]
This reaction expels acetic acid and retains the Rh-Rh bond. The compound can also form adducts with various Lewis bases, often with a 2:1 stoichiometry .
化学反応の分析
Rhodium(II) trifluoroacetate dimer undergoes several types of chemical reactions, including:
Cyclopropanation of Alkenes: This reaction is catalyzed by rhodium(II) trifluoroacetate using diazo compounds.
[ \text{RCH=CR’H} + \text{CH}_3\text{CH}_2\text{O}_2\text{CCH(N}_2) \rightarrow \text{cyclo-(RCH)(R’CH)(CH}_3\text{CH}_2\text{O}_2\text{CCH)} + \text{N}_2 ]
類似化合物との比較
Rhodium(II) trifluoroacetate dimer is often compared with other rhodium(II) carboxylates, such as:
Rhodium(II) acetate dimer: Known for its similar structure but less reactive towards weak bases compared to rhodium(II) trifluoroacetate.
Rhodium(II) heptafluorobutyrate dimer: Another rhodium(II) carboxylate with distinct reactivity and applications.
Rhodium(II) trimethylacetate dimer: Used in different catalytic processes but shares some structural similarities.
Rhodium(II) trifluoroacetate dimer stands out due to its enhanced reactivity with weak bases and its ability to form adducts with a wide range of Lewis bases .
特性
CAS番号 |
31126-95-1 |
|---|---|
分子式 |
C8F12O8Rh2 |
分子量 |
657.87 g/mol |
IUPAC名 |
rhodium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |
InChIキー |
PQEXTYUESSEHKW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
正規SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?
A1: Rhodium(II) trifluoroacetate dimer can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the Rhodium(II) trifluoroacetate dimer and these functional groups leads to the immobilization of the catalyst on the surface.
Q2: What spectroscopic techniques are used to characterize Rhodium(II) trifluoroacetate dimer-based catalysts?
A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:
- ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the Rhodium(II) trifluoroacetate dimer on the support material, providing insights into how the catalyst is anchored. []
- ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []
Q3: What are the catalytic applications of Rhodium(II) trifluoroacetate dimer?
A3: Rhodium(II) trifluoroacetate dimer is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



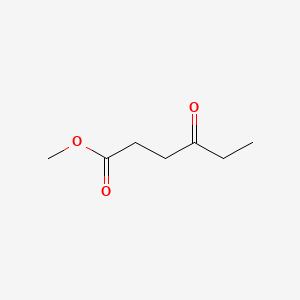
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
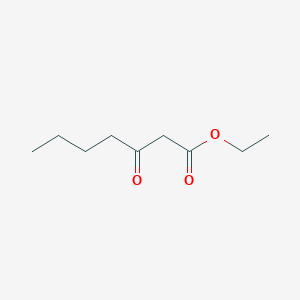
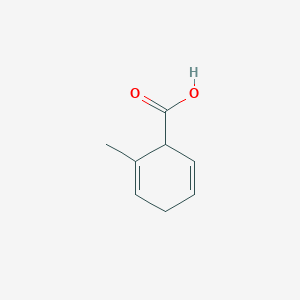

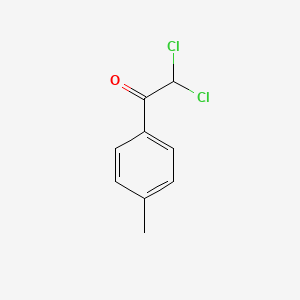
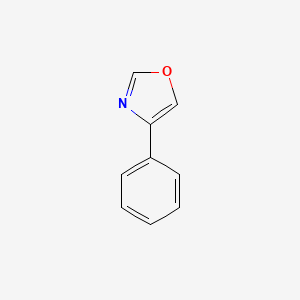
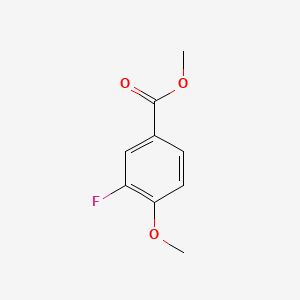
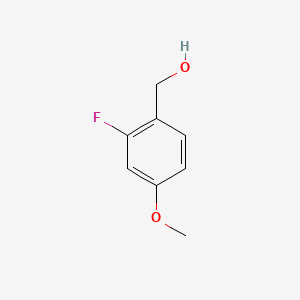
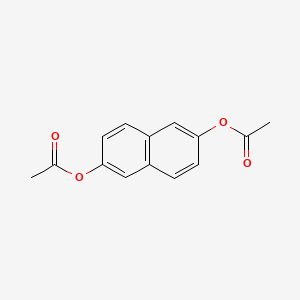
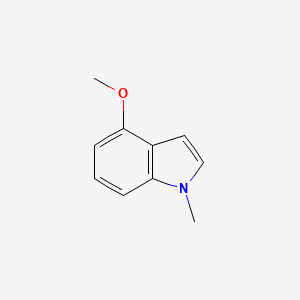
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
